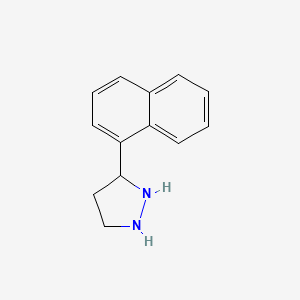
1H-Pyrazole, 3-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-naphthyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthyl group
Preparation Methods
The synthesis of 3-(1-naphthyl)-1H-pyrazole typically involves the reaction of 1-naphthylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is usually heated under reflux to facilitate the formation of the pyrazole ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography may be employed for purification .
Chemical Reactions Analysis
3-(1-naphthyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthyl ring, especially at the 4-position, using reagents like diazonium salts.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
3-(1-naphthyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(1-naphthyl)-1H-pyrazole include:
1-naphthylhydrazine: A precursor in the synthesis of 3-(1-naphthyl)-1H-pyrazole.
1-naphthylamine: Shares the naphthyl group but lacks the pyrazole ring.
1-naphthol: Contains a hydroxyl group instead of the pyrazole ring.
The uniqueness of 3-(1-naphthyl)-1H-pyrazole lies in its combination of the naphthyl group and the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-naphthalen-1-ylpyrazolidine |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-7,13-15H,8-9H2 |
InChI Key |
JWFNSFKZDMNKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















